5-Cyclopropyl-5-(3-methylbutyl)imidazolidine-2,4-dione, with the Chemical Abstracts Service number 858204-96-3, is a compound belonging to the class of imidazolidine derivatives. This compound is characterized by its unique bicyclic structure and has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
5-Cyclopropyl-5-(3-methylbutyl)imidazolidine-2,4-dione is classified as an imidazolidinedione. This classification indicates that it contains a five-membered ring structure featuring nitrogen atoms and carbonyl groups, which are characteristic of imidazolidine derivatives. Its molecular formula is with a molecular weight of 210.27 g/mol .
The synthesis of 5-cyclopropyl-5-(3-methylbutyl)imidazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the reaction of cyclopropyl amines with suitable carbonyl compounds under controlled conditions to facilitate the formation of the imidazolidine framework.
The molecular structure of 5-cyclopropyl-5-(3-methylbutyl)imidazolidine-2,4-dione features a bicyclic system with a cyclopropyl group attached to one nitrogen atom and a 3-methylbutyl group attached to the carbon adjacent to the second nitrogen atom. The two carbonyl groups are positioned at the 2 and 4 positions of the imidazolidine ring.
5-Cyclopropyl-5-(3-methylbutyl)imidazolidine-2,4-dione can participate in various chemical reactions typical for imidazolidine derivatives:
These reactions require careful control of conditions such as temperature, pH, and concentration of reactants to ensure high yield and selectivity towards desired products.
The mechanism of action for compounds like 5-cyclopropyl-5-(3-methylbutyl)imidazolidine-2,4-dione often involves interactions at the cellular level:
5-Cyclopropyl-5-(3-methylbutyl)imidazolidine-2,4-dione has potential applications in:
This compound exemplifies the versatility of imidazolidine derivatives in both synthetic and applied chemistry contexts. Further research into its biological activity could reveal additional therapeutic potential.
The imidazolidine-2,4-dione (hydantoin) core is primarily constructed via cyclocondensation reactions, with two predominant methodologies demonstrating high efficacy for 5,5-disubstituted derivatives like 5-cyclopropyl-5-(3-methylbutyl)imidazolidine-2,4-dione. The Bucherer-Bergs reaction employs carbonyl precursors (ketones or aldehydes), ammonium carbonate, and sodium cyanide under aqueous conditions, facilitating a one-pot assembly through α-aminonitrile intermediates. This method offers operational simplicity but faces limitations in sterically congested substrates, particularly with bulky 3-methylbutyl groups [6]. Alternatively, carbonyldiimidazole (CDI)-mediated cyclization provides superior control for N-acylated precursors. Trans-(R,R)-diaminocyclohexane-derived Schiff bases undergo sequential reduction and CDI cyclization in a pseudo-multicomponent protocol, achieving yields up to 81% in optimized conditions. CDI acts as a carbonyl transfer agent, with imidazole byproducts causing minimal interference in downstream reactions. Statistical optimization (e.g., solvent screening, temperature gradients) revealed THF at 80°C as optimal for cyclization kinetics, while methanol at 40°C accelerated preceding imine formation [3].
Table 1: Cyclocondensation Optimization Parameters
Method | Conditions | Yield Range | Key Advantages |
---|---|---|---|
Bucherer-Bergs | H₂O, 80°C, 12h | 70–74% | Single-pot operation; wide carbonyl scope |
CDI-Cyclization | THF, 80°C, 4h | 55–81% | Stereocontrol; mild byproducts |
Strecker Synthesis | Acid hydrolysis, RT | 70–74% | Compatibility with aryl substituents |
Stereocontrol at C5 is critical for biological activity and is achieved through chiral auxiliaries or enantioselective catalysis. Chiral diamine templates enable diastereoselective alkylation: trans-(R,R)-1,2-diaminocyclohexane forms Schiff bases with aldehydes, creating a rigid environment that directs nucleophilic addition to the prochiral carbon. Sodium borohydride reduction of the imine followed by CDI cyclization preserves stereointegrity, affording enantiomerically enriched 5-substituted hydantoins with >90% de [3]. For racemic analogs like 5-cyclopropyl-5-(3-methylbutyl) variants, kinetic resolution using lipases (e.g., Candida antarctica B) selectively acylates one enantiomer, though yields rarely exceed 50% for the desired isomer. Recent advances employ phase-transfer catalysts (e.g., cinchoninium salts) during alkylative cyclization, achieving 75–85% ee for aliphatic 5-substituents [6]. Steric bulk from the cyclopropyl and 3-methylbutyl groups necessitates tailored catalysts to minimize epimerization during workup.
Fluorinated reagents enable precise installation of electron-withdrawing groups that modulate hydantoin pharmacology. Diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) convert carbonyls to gem-difluorides at the imidazolidinedione C4 position, enhancing metabolic stability. For N-3 aryl functionalization, tetrabutylammonium fluoride (TBAF) assists nucleophilic aromatic substitution, enabling 3-(3,4-difluorophenyl) derivatives crucial for PTP1B inhibition [2] [8]. Fluorinated building blocks like 3,4-difluorophenyl isocyanate directly incorporate into the hydantoin core via cyclocondensation, yielding analogs with IC₅₀ values of 2.9 μM against PTP1B. ¹⁹F NMR confirms regiospecific incorporation, with ortho-fluorine atoms influencing binding pocket interactions [8].
Table 2: Fluorination Reagents and Applications
Reagent | Target Site | Function | Biological Impact |
---|---|---|---|
DAST/Deoxo-Fluor | C4-carbonyl | Gem-difluorination | Metabolic stability ↑ |
TBAF | N-3 aryl ring | Nucleophilic fluorination | PTP1B selectivity ↑ |
Difluoroaryl-NCO | Core scaffold | Direct cyclocondensation | Antidiabetic activity ↑ |
Conjugating heterocyclic amines (piperazine/morpholine) to N-3 or C5 sidechains enhances solubility and target engagement. CDI-mediated amidation is preferred for carboxylic acid-functionalized hydantoins: activation of 5-(4-isopropylphenyl)imidazolidine-2,4-dione-3-acetic acid with CDI forms acyl imidazolides, which react with N-methylpiperazine at 0–25°C in ≤90% yield [3]. For N-1 alkylation, Mitsunobu conditions (DIAD, PPh₃) couple 3-hydroxypropyl derivatives with morpholine, though competing O-alkylation requires careful stoichiometry control. Solvent polarity critically impacts conjugation efficiency; DMF facilitates amine nucleophilicity but risks diacylation, while toluene minimizes byproducts at elevated temperatures (80°C). Statistical optimization (e.g., Doehlert matrix designs) identified 1.2 eq. CDI, 1.5 eq. (S)-3-methylpiperazine, and THF as optimal for synthesizing complex analogs like (5S)-5-cyclopropyl-5-[3-oxo-3-(3-methylpiperazin-1-yl)propyl]imidazolidine-2,4-dione [2]. Post-conjugation purification employs silica gel chromatography with methanol/chloroform gradients (5–20%) to remove imidazole residuals.
Table 3: Heterocycle Conjugation Optimization
Coupling Method | Conditions | Yield | Purity | Challenges |
---|---|---|---|---|
CDI-Amidation | THF, 25°C, 12h | ≤90% | >95% | Imidazole byproduct removal |
Mitsunobu | Toluene, DIAD/PPh₃, 0°C→RT | 65–75% | 85–90% | Competing O-alkylation |
Reductive Amination | NaBH₃CN, MeOH, pH 7 | 70–80% | >90% | Over-alkylation; epimerization |
Comprehensive Compound Index
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7